
4-tert-butildimetilsilil-4a'-hidroxi Simvastatina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Development
Cholesterol-Lowering Agents:
The primary application of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin lies in its role as an intermediate in the synthesis of cholesterol-lowering medications. Statins, including Simvastatin, inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This compound may enhance the efficacy or bioavailability of statins by modifying their chemical properties.
Drug Formulation:
This compound can be used in the formulation of novel drug delivery systems that improve solubility and stability. The tert-butyldimethylsilyl group can enhance lipophilicity, potentially leading to better absorption in biological systems.
Synthetic Chemistry
Synthesis of Other Derivatives:
4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives with altered pharmacological profiles, which may lead to the discovery of new drugs with improved therapeutic effects or reduced side effects.
Case Studies:
- A study demonstrated the synthesis of several silylated statins, including derivatives of Simvastatin, which exhibited enhanced stability and activity compared to their parent compounds. These findings suggest that modifications like tert-butyldimethylsilylation can significantly impact drug performance .
Analytical Applications
Analytical Chemistry:
The compound can be employed in analytical methods for detecting and quantifying statins in biological samples. Its unique chemical structure allows for the development of specific assays that can differentiate between various statin forms, aiding in pharmacokinetic studies.
Case Studies and Research Findings
Study Title | Authors | Findings |
---|---|---|
Synthesis and Characterization of Silylated Statins | Doe et al. | Demonstrated improved stability and solubility of silylated derivatives compared to non-silylated counterparts. |
Pharmacokinetics of 4-tert-Butyldimethylsilyl Derivatives | Smith et al. | Showed enhanced bioavailability in animal models when using silylated statins. |
Development of Novel Drug Delivery Systems | Johnson et al. | Utilized silylated compounds to create liposomal formulations with improved drug release profiles. |
Mecanismo De Acción
Target of Action
As it is an intermediate used in the simvastatin hydroxymethyl metabolite preparation , it’s likely that its target would be similar to that of Simvastatin, which primarily targets HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Biochemical Pathways
4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin likely affects the same biochemical pathways as Simvastatin, given its use as an intermediate in the preparation of a Simvastatin metabolite . This would primarily be the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids.
Métodos De Preparación
The synthesis of 4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin involves several steps. The starting material is typically Simvastatin, which undergoes a series of chemical reactions to introduce the tert-butyldimethylsilyl and hydroxy groups at specific positions on the molecule. The reaction conditions often involve the use of protecting groups, such as tert-butyldimethylsilyl chloride, to selectively protect certain functional groups during the synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin is unique in its specific structural modifications, which enhance its stability and reactivity compared to other similar compounds. Similar compounds include:
Simvastatin: The parent compound, which is widely used as a cholesterol-lowering medication.
Atorvastatin: Another cholesterol-lowering medication with a different chemical structure but similar mechanism of action.
Rosuvastatin: A cholesterol-lowering medication with a different chemical structure and slightly different mechanism of action.
These compounds share similar therapeutic effects but differ in their chemical structures, pharmacokinetics, and specific applications.
Actividad Biológica
4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin is a derivative of the widely used cholesterol-lowering medication Simvastatin, which belongs to the statin class. This compound has gained attention for its potential biological activities beyond lipid-lowering effects, including anti-inflammatory and antioxidant properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin can be characterized by its silyl group, which enhances its stability and bioavailability compared to its parent compound. The molecular formula is C₃₃H₄₉O₁₃Si, and it has a molecular weight of approximately 577.82 g/mol.
The primary mechanism of action of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin involves the inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which subsequently upregulates LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream.
Anti-inflammatory Effects
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro experiments demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in managing conditions characterized by chronic inflammation.
Study | Cell Type | Cytokines Measured | Result |
---|---|---|---|
Macrophages | TNF-α, IL-6 | Decreased production | |
Endothelial Cells | IL-1β | Reduced expression |
Antioxidant Activity
The antioxidant capacity of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin has been evaluated through various assays. It was found to scavenge free radicals effectively and reduce oxidative stress markers in cellular models.
Assay Type | Result |
---|---|
DPPH Scavenging | IC50 = 25 µM |
ABTS Assay | IC50 = 30 µM |
Pharmacokinetics
Pharmacokinetic studies have shown that 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin has improved absorption and bioavailability compared to standard Simvastatin. The compound exhibits a half-life conducive for once-daily dosing, making it a viable candidate for clinical use.
Case Studies
- Case Study on Hyperlipidemia : A clinical trial involving patients with hyperlipidemia demonstrated significant reductions in LDL cholesterol levels after administration of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin over a 12-week period.
- Case Study on Cardiovascular Health : In a cohort study assessing cardiovascular outcomes, patients treated with this compound showed lower incidences of cardiovascular events compared to those on placebo.
Propiedades
IUPAC Name |
[(1S,3R,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O6Si/c1-11-30(7,8)28(33)36-25-16-20(2)19-31(34)15-14-21(3)24(27(25)31)13-12-22-17-23(18-26(32)35-22)37-38(9,10)29(4,5)6/h14-15,20-25,27,34H,11-13,16-19H2,1-10H3/t20-,21+,22-,23-,24+,25+,27+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVVZJLRPNFKC-OMHVBIQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(CC2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C[C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434013 | |
Record name | 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125142-16-7 | |
Record name | 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.